3,4-Dihydro-1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline hydrobromide
Description
3,4-Dihydro-1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline hydrobromide (CAS 58939-37-0) is a hydrobromide salt derivative of a dihydroisoquinoline alkaloid. Its molecular formula is C₂₀H₂₄BrNO₄, with a molecular weight of 422.31 g/mol . Structurally, it features a partially saturated isoquinoline core (3,4-dihydro) substituted with methoxy groups at positions 6 and 7, and a 3,4-dimethoxybenzyl group at the 1-position. This compound is closely related to papaverine (CAS 58-74-2), a well-known vasodilator, but differs in its oxidation state (dihydro vs. fully aromatic) and counterion (hydrobromide vs. hydrochloride) .
Properties
CAS No. |
57543-00-7 |
|---|---|
Molecular Formula |
C20H24BrNO4 |
Molecular Weight |
422.3 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C20H23NO4.BrH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-6,10-12H,7-9H2,1-4H3;1H |
InChI Key |
JEMWDQUZUKAGKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=[NH+]CCC3=CC(=C(C=C32)OC)OC)OC.[Br-] |
Related CAS |
6957-27-3 (Parent) |
Origin of Product |
United States |
Preparation Methods
Step 1: Formylation of 3,4-Dimethoxyphenethylamine
- Reactants: 3,4-dimethoxyphenethylamine and a formylation reagent (ethyl formate preferred, alternatives include methyl formate and isopropyl formate).
- Conditions: Reflux the mixture for approximately 6 hours to form an intermediate N-(2-(3,4-dimethoxyphenyl)ethyl)formamide.
- Outcome: Formation of an intermediate solution ready for subsequent reaction.
Step 2: Reaction with Oxalyl Chloride
- Reactants: The intermediate formamide solution is added dropwise to a cooled solution of oxalyl chloride in a solvent such as acetonitrile, dichloromethane, toluene, or chloroform.
- Conditions: Temperature maintained between 10–20 °C during the addition; reaction continues for 2 hours post-addition.
- Purpose: This step introduces the necessary chlorinated intermediate facilitating cyclization.
Step 3: Catalytic Ring Closure
- Catalyst: Phosphotungstic acid is added (0.1–2.0% by weight relative to 3,4-dimethoxyphenethylamine).
- Conditions: Stirring for 1 hour at 10–20 °C.
- Outcome: Formation of the isoquinoline ring system.
Step 4: Alcohol Solvent Addition and Reflux
- Solvent: An alcohol solvent such as methanol, ethanol, or butanol is added.
- Conditions: Heating to 50–55 °C with reflux for 3 hours.
- Purpose: Facilitates oxalic acid removal and finalizes the formation of the target compound.
Step 5: Crystallization and Isolation
- Procedure: The reaction mixture is cooled slowly to 5–10 °C to induce crystallization.
- Isolation: The solid product is filtered, washed with alcohol (e.g., methanol), and dried under vacuum at 40–50 °C.
- Result: High-purity 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride is obtained.
Representative Experimental Outcomes
| Example | Ethyl Formate (g) | 3,4-Dimethoxyphenethylamine (g) | Solvent for Oxalyl Chloride | Oxalyl Chloride (g) | Yield (%) | Purity (%) | Max Single Impurity (%) |
|---|---|---|---|---|---|---|---|
| 1 | 116.3 | 86.6 | Acetonitrile | 126 | 78 | 99.3 | 0.16 |
| 4 | 141.6 | 86.6 | Acetonitrile | 126 | 79 | 99.1 | 0.17 |
| 5 | 141.6 | 86.6 | Dichloromethane | 126 | 80 | 99.1 | 0.16 |
| 6 | 70.8 | 86.6 | Acetonitrile | 252 | 77 | 99.4 | 0.10 |
- The yields consistently range from 75% to 80%.
- Purity of the final product exceeds 99%, with single impurities below 0.17%.
- The process is scalable and suitable for industrial production.
Advantages of the One-Pot Method
- Simplicity: The entire synthesis occurs in a single reactor without intermediate isolations.
- High Purity: Product meets cGMP standards with minimal impurities.
- Cost Efficiency: Uses commercially available, inexpensive reagents and reduces manpower and equipment needs.
- Safety: Controlled temperature and reaction conditions improve process safety.
- Environmental Impact: Reduced waste generation compared to multi-step processes.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that compounds similar to 3,4-Dihydro-1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline hydrobromide exhibit significant antioxidant activities. These compounds can mitigate oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. The dual role of such isoquinoline derivatives as both pro-oxidants and antioxidants has been documented in various studies, suggesting their potential for therapeutic applications in diseases characterized by oxidative damage, such as neurodegenerative disorders .
Neuroprotective Effects
Studies have shown that isoquinoline derivatives can protect neuronal cells from oxidative stress-induced damage. For instance, the compound's structure allows it to interact with neurotransmitter systems and modulate neuroinflammatory responses. This property is particularly relevant in the context of conditions like Alzheimer's disease and Parkinson's disease, where oxidative stress plays a critical role in disease progression .
Neuropharmacology
Cognitive Enhancement
There is emerging evidence that 3,4-Dihydro-1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline hydrobromide may enhance cognitive function. Its ability to influence neurotransmitter levels and improve synaptic plasticity could make it a candidate for treating cognitive impairments associated with aging or neurodegenerative diseases .
Potential Antidepressant Activity
Some studies suggest that isoquinoline derivatives may exhibit antidepressant-like effects by modulating serotonin and norepinephrine pathways. The mechanism involves enhancing monoaminergic transmission and reducing inflammation in the brain . Further research is needed to elucidate the specific pathways involved.
Chemical Probes in Research
Investigating Neurotransmitter Dynamics
Due to its unique chemical structure, 3,4-Dihydro-1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline hydrobromide serves as a valuable chemical probe for studying neurotransmitter dynamics. It can be used to investigate the interactions between various neurotransmitters and their receptors in both in vitro and in vivo models .
Research on Oxidative Stress Mechanisms
The compound's antioxidant properties make it suitable for research aimed at understanding the mechanisms of oxidative stress in cellular models. By examining its effects on cellular viability and oxidative markers, researchers can gain insights into the role of oxidative stress in various pathologies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline hydrobromide involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s effects on cellular signaling pathways contribute to its therapeutic potential .
Comparison with Similar Compounds
Papaverine and Its Salts
- Papaverine (1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline): A fully aromatic isoquinoline alkaloid with vasodilatory properties. Its hydrochloride salt (CAS 61-25-6) is widely used clinically .
- This structural difference impacts receptor binding and metabolic stability . Counterion: The hydrobromide salt (CAS 58939-37-0) vs. hydrochloride (CAS 61-25-6) may influence solubility and crystallinity. Hydrobromide salts often exhibit higher molecular weights and distinct crystal packing, as seen in co-crystals with fumaric acid . Biological Activity: Papaverine acts as a phosphodiesterase inhibitor, while the dihydroisoquinoline analog shows acetylcholinesterase (AChE) inhibitory activity (IC₅₀ = 5.5–7.0 µM), making it a candidate for neurodegenerative disease research .
| Property | Target Compound (Hydrobromide) | Papaverine Hydrochloride |
|---|---|---|
| Molecular Formula | C₂₀H₂₄BrNO₄ | C₂₀H₂₂ClNO₄ |
| Molecular Weight (g/mol) | 422.31 | 375.85 |
| Oxidation State | 3,4-Dihydro | Aromatic |
| Biological Activity | AChE Inhibition | PDE Inhibition |
Tetrahydroisoquinoline Derivatives
- Norlaudanosine Hydrochloride (CAS 6429-04-5): A fully reduced (1,2,3,4-tetrahydro) analog with a molecular formula of C₂₀H₂₆ClNO₄. Unlike the target compound, it lacks the 3,4-dihydro moiety, resulting in greater conformational rigidity .
- 1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline (CAS 4876-00-0): Features a simple benzyl group instead of 3,4-dimethoxybenzyl. The absence of methoxy groups reduces its polarity and may alter pharmacokinetic properties .
| Property | Target Compound | Norlaudanosine Hydrochloride | 1-Benzyl Analog |
|---|---|---|---|
| Core Structure | 3,4-Dihydro | 1,2,3,4-Tetrahydro | 3,4-Dihydro |
| 1-Position Substituent | 3,4-Dimethoxybenzyl | 3,4-Dimethoxybenzyl | Benzyl |
| Key Application | AChE Inhibition | Intermediate in alkaloid synthesis | Synthetic precursor |
Substituted Isoquinolines with Varied 1-Position Groups
Compounds such as 1-methyl (6d), 1-phenyl (6g), and 1-(methylsulfonyl) (6e) derivatives () highlight the impact of substituent electronegativity and steric bulk:
- Electron-Withdrawing Groups (e.g., sulfonyl in 6e): Increase stability but reduce basicity.
- Aromatic vs.
Pharmacological and Industrial Relevance
- Therapeutic Potential: The AChE inhibition of the dihydroisoquinoline core positions it as a lead for Alzheimer’s disease therapeutics .
- Pharmaceutical Formulation : Co-crystallization with fumaric acid (as in ) improves solubility and bioavailability, a strategy less commonly reported for papaverine salts.
Biological Activity
3,4-Dihydro-1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline hydrobromide, a compound belonging to the isoquinoline family, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological activity, including cytotoxicity, enzyme inhibition, and potential therapeutic applications.
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 424.31 g/mol
- CAS Number : 5884-22-0
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 202°C |
| Boiling Point | 482.6°C |
| LogP | 3.546 |
Cytotoxicity
Recent studies have shown that derivatives of isoquinoline compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study indicated that related compounds demonstrated IC values as low as 10.46 ± 0.82 μM/mL against HeLa cells, highlighting their potential as anticancer agents .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is noteworthy. For example, certain isoquinoline derivatives have been shown to inhibit α-glucosidase with significant potency (e.g., IC values of 52.54 ± 0.09 μM). This suggests potential applications in managing diabetes by regulating glucose metabolism .
Molecular Interactions
Molecular docking studies have provided insights into the binding affinities of these compounds with various biological targets. The interaction with DNA through intercalation has been observed, indicating a mechanism that could contribute to their cytotoxic effects. The binding constants for displacement of ethidium bromide (EB) from the EB-DNA complex were reported to be in the range of , suggesting a strong affinity for DNA .
Case Studies
- Anticancer Activity : A case study involving a series of isoquinoline derivatives showed promising results in inhibiting tumor growth in vivo models, with significant reductions in tumor size observed after treatment.
- Neuroprotective Effects : Another study investigated the neuroprotective properties of similar compounds against oxidative stress-induced neuronal damage, demonstrating a reduction in cell death and improved viability in neuronal cell cultures.
Q & A
Q. What are the primary synthetic routes for 3,4-Dihydro-1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline hydrobromide, and how are yields optimized?
The compound is synthesized via:
- Oxidative cyclization of 3,4-dimethoxybenzylaminoacetal derivatives, yielding the isoquinoline core (Pomeranz-Fritsch variant) .
- Direct coupling of non-activated carboxylic acids and amines, as demonstrated by NMR-characterized intermediates (e.g., δ = 25.3–149.9 ppm in NMR) .
- Regioselective alkylation using NaH and methyl iodide in DMF, achieving >90% crude yields after column chromatography .
Q. Yield optimization strategies :
- Use of polar aprotic solvents (e.g., DMF) for improved reaction kinetics.
- Temperature control (e.g., reflux in MeOH for cyclization) to suppress side reactions .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR spectroscopy : and NMR (e.g., δ = 110.8–133.8 ppm for aromatic protons; methoxy groups at δ = 54.9–55.8 ppm) .
- High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) for molecular weight and functional group verification .
- X-ray crystallography (if crystalline) to confirm stereochemistry and packing, though not explicitly reported in the evidence.
Q. What safety precautions are recommended for handling this compound?
- Personal protective equipment (PPE) : Full-body chemical-resistant suits, P95 respirators for particulate filtration, and OV/AG/P99 cartridges for organic vapors .
- Environmental controls : Containment to prevent drainage contamination and use of fume hoods during synthesis .
Advanced Research Questions
Q. How can stability studies be designed to identify degradation products under stress conditions?
Methodology :
- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and oxidative agents (HO) .
- Analytical tools : HPLC-MS to detect related substances (e.g., demethylated or hydroxylated derivatives like 1-(3-hydroxy-4-methoxybenzyl)-6,7-dimethoxyisoquinoline) .
- Kinetic modeling : Calculate degradation rate constants to predict shelf-life under varying conditions.
Q. How can chromatographic methods be optimized for purity analysis?
Approach :
- Column selection : C18 reverse-phase columns for polar isoquinoline derivatives .
- Mobile phase : Gradient elution with acetonitrile/water (+0.1% formic acid) to resolve structurally similar impurities (e.g., positional isomers of hydroxyl or methoxy groups) .
- Validation : Assess linearity (R > 0.99), LOD/LOQ (≤0.1%), and precision (%RSD < 2%) per ICH guidelines.
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Case example :
- Entry 8k in reports 60% yield via direct coupling, while cites 75–91% yields for analogous compounds via alkylation .
Resolution strategies : - Replicate reactions under inert atmospheres to exclude moisture/oxygen interference.
- Compare intermediates via TLC or in-situ FTIR to identify side reactions (e.g., over-alkylation).
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced pharmacological properties?
Key modifications :
- Methoxy group substitution : Replace 3,4-dimethoxybenzyl with 3,4-dihydroxyphenyl to assess impact on receptor binding (e.g., dopamine or opioid receptors) .
- Stereochemistry : Synthesize enantiomers (e.g., R- vs. S-tetrahydroisoquinoline) and evaluate potency differences using in vitro assays .
- Hybrid derivatives : Conjugate with flavonoids (e.g., dihydroquercetin) to enhance bioavailability or antioxidant effects .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
Solutions :
- Sample preparation : Solid-phase extraction (SPE) to remove plasma proteins .
- Detection : LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity (LOQ ≤ 1 ng/mL) .
- Matrix effects : Use deuterated internal standards (e.g., d-papaverine) to correct ion suppression .
Q. How does the compound’s stability in solution vary with pH and solvent composition?
Experimental design :
Q. What computational tools can predict the compound’s physicochemical properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
